Ester benzilique de pseudo-tropine
Overview
Description
Ester benzilique de pseudo-tropine is a chemical compound belonging to the class of tropane alkaloids. Tropane alkaloids are known for their potent pharmacological activities and are found in various plant families, including Solanaceae and Erythroxylaceae . This compound is characterized by its unique structure, which includes a benzoyl ester linked to the pseudo-tropine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ester benzilique de pseudo-tropine typically involves the esterification of pseudo-tropine with benzoyl chloride or benzoyl-CoA. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include room temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Ester benzilique de pseudo-tropine undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pseudo-tropine and benzoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can be substituted with other acyl groups using acyl transfer reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Acyl transfer reagents such as acyl chlorides or anhydrides.
Major Products:
Hydrolysis: Pseudo-tropine and benzoic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various acylated derivatives of pseudo-tropine.
Scientific Research Applications
Ester benzilique de pseudo-tropine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ester benzilique de pseudo-tropine involves its interaction with various molecular targets, including acetylcholine receptors. The compound exerts its effects by inhibiting the action of acetylcholine, leading to anticholinergic effects such as muscle relaxation and reduced glandular secretions . The pathways involved include the inhibition of acetylcholine binding and subsequent signal transduction .
Comparison with Similar Compounds
Ester benzilique de pseudo-tropine can be compared with other tropane alkaloids, such as:
Atropine: Similar anticholinergic effects but differs in its ester group.
Scopolamine: Also an anticholinergic agent but with different pharmacokinetics.
Cocaine: Shares the tropane structure but has stimulant properties due to its action on dopamine transporters.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct pharmacological properties compared to other tropane alkaloids .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVZGWNHSCGMCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968205 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74051-39-1, 53484-68-7 | |
Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, benzilate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ester benzilique de pseudo-tropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC130062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.